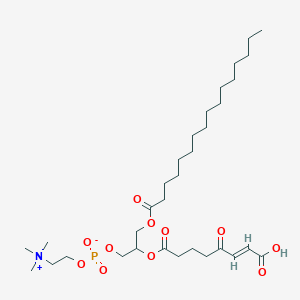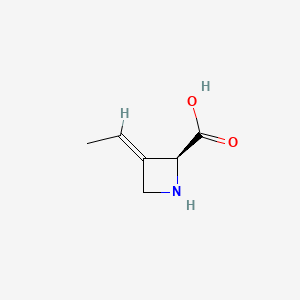
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong bases or specific catalysts to promote the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted azetidine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, (2S,3E)-3-ethylideneazetidine-2-carboxylic acid can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.
Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.
Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
Properties
CAS No. |
24695-12-3 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |
InChI Key |
LCXPHUZMYBUAOG-PSRSYCBASA-N |
SMILES |
CC=C1CNC1C(=O)O |
Isomeric SMILES |
C/C=C\1/CN[C@@H]1C(=O)O |
Canonical SMILES |
CC=C1CNC1C(=O)O |
Synonyms |
3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


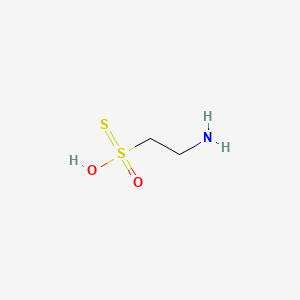
![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)
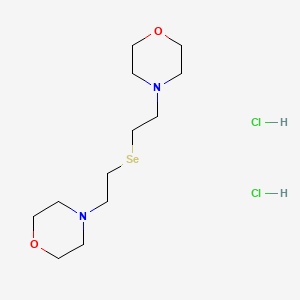

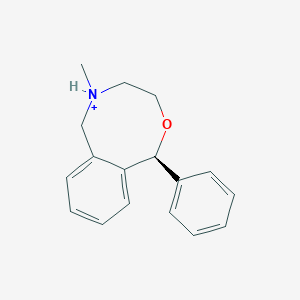
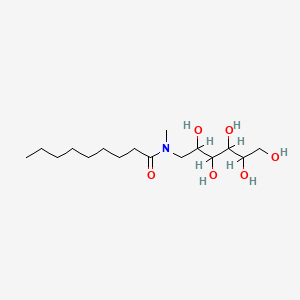
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)



